4/'-Aminoacetanilid--d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

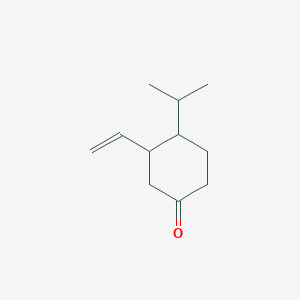

4’-Aminoacetanilide–d4 is a deuterated form of 4’-aminoacetanilide, which is an amino derivative of acetanilide. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology .

Wissenschaftliche Forschungsanwendungen

4’-Aminoacetanilide–d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.

Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Wirkmechanismus

Target of Action

4’-Aminoacetanilide-d4 is a deuterated form of 4-Aminoacetanilide It’s known that aminoacetanilide derivatives are important synthetic intermediates in heterocyclic and aromatic synthesis .

Biochemical Pathways

Aminoacetanilide derivatives are known to play a significant role in heterocyclic and aromatic synthesis . More research is needed to fully understand the affected pathways and their downstream effects.

Biochemische Analyse

Biochemical Properties

4’-Aminoacetanilide-d4 plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic and aromatic compounds. It interacts with enzymes such as arylamine N-acetyltransferases, which transform 4-phenylenediamine into 4’-Aminoacetanilide-d4 . This interaction is crucial for the compound’s role in the pharmaceutical and dye industries.

Cellular Effects

The effects of 4’-Aminoacetanilide-d4 on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4’-Aminoacetanilide-d4 has been shown to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, 4’-Aminoacetanilide-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to bind to specific proteins and enzymes is key to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminoacetanilide-d4 change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4’-Aminoacetanilide-d4 remains stable under certain conditions, but its activity can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 4’-Aminoacetanilide-d4 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which 4’-Aminoacetanilide-d4 is most effective .

Metabolic Pathways

4’-Aminoacetanilide-d4 is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s role in these pathways is essential for its biochemical functions .

Transport and Distribution

Within cells and tissues, 4’-Aminoacetanilide-d4 is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its activity and function .

Subcellular Localization

The subcellular localization of 4’-Aminoacetanilide-d4 is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles where it can exert its effects. The localization of 4’-Aminoacetanilide-d4 is crucial for its biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4’-Aminoacetanilide–d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitroacetanilide using a hydrogenation catalyst. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Another green synthesis method involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water .

Industrial Production Methods

Industrial production of 4’-Aminoacetanilide–d4 often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Aminoacetanilide–d4 undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 4’-aminoacetanilide.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Reduction: 4’-Aminoacetanilide.

Substitution: Products depend on the nucleophile used in the reaction.

Vergleich Mit ähnlichen Verbindungen

4’-Aminoacetanilide–d4 can be compared with other similar compounds such as:

4’-Aminoacetanilide: The non-deuterated form, which has similar chemical properties but different kinetic isotope effects.

2-Aminoacetanilide: An isomer with the amino group at the 2-position, exhibiting different reactivity and applications.

3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also showing distinct chemical behavior

The uniqueness of 4’-Aminoacetanilide–d4 lies in its deuterium substitution, which makes it valuable for specific research applications where kinetic isotope effects are crucial .

Eigenschaften

CAS-Nummer |

1219802-76-2 |

|---|---|

Molekularformel |

C8H6D4N2O |

Molekulargewicht |

154.2024471 |

Synonyme |

4/'-AMinoacetanilide--d4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B1148520.png)

![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)

![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)

![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)